N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. This compound belongs to a class of molecules that exhibit diverse biological activities, particularly in the realm of pharmacology. Its structure incorporates a piperidine ring and a thiophene moiety, which are often associated with various therapeutic effects.
The compound can be sourced from chemical suppliers and is available for research purposes. Its molecular formula is , with a molecular weight of approximately 260.78 g/mol.
This compound can be classified under:
The synthesis of N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) and purification methods (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity .
The molecular structure of N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride can be represented as follows:
Key structural data includes:
These identifiers are essential for database searches and chemical modeling.
The compound may participate in various chemical reactions typical of amides and thiophene derivatives:
Technical details about reaction conditions (solvents, catalysts) are critical for successful transformations.
The mechanism of action for N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is not fully elucidated but may involve:
Data from biological assays would provide insights into its pharmacodynamics and pharmacokinetics.
The physical properties include:
Chemical properties encompass:
Relevant data from spectral analysis (NMR, IR) can confirm structural integrity and purity .
N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride has potential applications in:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in medicinal chemistry and pharmacology.
The assembly of N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride relies on convergent strategies that couple piperidine and thiophene precursors. A representative pathway begins with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a protected piperidine building block. Nucleophilic acyl substitution activates thiophen-3-ylacetic acid using coupling reagents like HATU or EDCI, forming an amide bond with the piperidine amine to yield the protected acetamide intermediate [2]. Subsequent Boc deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) liberates the piperidine nitrogen, followed by salt formation to crystallize the final hydrochloride product [4].
Critical optimization focuses on stereoselective piperidine functionalization. Catalytic hydrogenation of pyridine intermediates using ruthenium or nickel catalysts (e.g., Ru/C or Ni silicide) under 50–100 bar H₂ achieves high cis-selectivity in substituted piperidines, essential for pharmacological efficacy. Grygorenko’s work demonstrates that palladium-catalyzed hydrogenation of 4-substituted pyridines proceeds with >95% diastereomeric excess when hydroxyl groups are protected, minimizing side reactions [4]. For industrial scale, Beller’s cobalt-melamine catalyst enables hydrogenation in water, enhancing sustainability by eliminating organic solvents and reducing metal leaching [4].
Table 1: Key Reactions in Piperidine-Thiophene Hybrid Synthesis
Reaction Step | Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|
Piperidine Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85–92% | pH control (8–9) |
Amide Coupling | Thiophen-3-ylacetic acid, EDCI, HOBt, DIPEA | 70–88% | Equimolar acid/amine, 0°C → RT |
Boc Deprotection | HCl/dioxane (4M) or TFA/CH₂Cl₂ | 95–99% | Reaction time (1–3 h) |
Salt Formation | HCl/Et₂O, precipitation | 90–98% | Slow antisolvent addition |
Microwave irradiation revolutionizes amide bond formation in this scaffold, reducing reaction times from hours to minutes while improving yields. The condensation of thiophen-3-ylacetic acid with piperidin-4-ylmethylamine derivatives under microwave conditions (100–120°C, 150 W) in solvents like ethanol or DMF achieves near-quantitative conversion in 10–15 minutes, compared to 6–12 hours conventionally [9]. This method suppresses racemization and minimizes thermal degradation of thiophene rings, which are sensitive to prolonged heating [3].
For hybrid systems requiring cyclization, one-pot microwave protocols integrate amidation with heterocyclization. For example, thiophene-functionalized enones undergo cyclocondensation with hydrazines under microwave irradiation (80°C, 100 W) to form pyrazoline intermediates en route to fused analogs, achieving yields >85% within 20 minutes [9]. Solvent optimization is critical: polar protic solvents (e.g., ethanol) enhance microwave absorption, while dipolar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates [3] [9].
N-alkylation and C–H functionalization of piperidine intermediates enable diversification of the acetamide scaffold. Nucleophilic substitution at the piperidine nitrogen uses alkyl halides (e.g., benzyl bromide or iodoacetamide derivatives) in the presence of bases like K₂CO₃ or DIPEA. This proceeds efficiently in acetonitrile at 60°C, yielding N-alkylated products with >90% regioselectivity [4]. For C–H activation, biocatalytic oxidation with engineered P450 monooxygenases (e.g., PikC) introduces hydroxyl groups at C3 or C4 positions of the piperidine ring, enabling further derivatization .
Advanced coupling techniques include nickel-catalyzed radical cross-coupling of halogenated piperidines with thiophene-boronic acids. Kawamata’s method employs Ni(OTf)₂/dtbbpy with electrochemical assistance to form C–C bonds between piperidine and thiophene units, achieving 75–92% yield with excellent functional group tolerance . This avoids precious-metal catalysts (e.g., Pd), reducing costs for scale-up. Suzuki-Miyaura coupling of 4-boronic ester-substituted piperidines with 3-bromothiophene derivatives is equally effective but requires palladium catalysts like Pd(PPh₃)₄ [4].
The thiophene-3-yl moiety serves dual roles: as a hydrogen-bond acceptor and as a directive group for electrophilic substitution. Its electron-rich C5 position undergoes regioselective bromination with NBS, enabling cross-coupling to install pharmacophores. In contrast, the cyanopyrazine group (when present in hybrid analogs) acts as a versatile electrophile for annulation reactions. For example, the nitrile undergoes nucleophilic addition with piperidine amines, forming amidine intermediates that cyclize to pyrido[2,3-b]pyrazine cores under acidic conditions [6] [8].
Modular assembly leverages thiophene’s bioisosteric properties. Replacing furan with thiophene in lead compounds (e.g., antitubercular nitrofurans) enhances metabolic stability and lipophilicity (log P increases by ~0.5 units), improving membrane permeability [9]. Computational studies confirm that thiophene’s sulfur atom provides a localized negative electrostatic potential near the acetamide carbonyl, facilitating interactions with biological targets like kinase ATP pockets [6] [10].
Industrial production faces challenges in crystallization and impurity profiling. The final hydrochloride salt is purified via antisolvent crystallization using ethanol/MTBE mixtures, controlling particle size by adjusting cooling rates (-0.5°C/min) [4]. Chromatography-free processes employ acid-base washes to remove genotoxic impurities like alkyl halides: treatment with 5% NaHCO₃ removes acidic impurities, while activated carbon absorbs colored by-products [4].
Yield optimization centers on reducing step counts. Traditional 7–17 step syntheses are streamlined to 2–5 steps using enzymatic C–H oxidation coupled with cross-coupling, eliminating protecting groups and reducing waste . Solubility enhancements include adding transient solubilizing groups (e.g., dimethylphosphine oxide), improving reaction homogeneity and raising yields by 15–30% [2]. For the hydrochloride salt, counterion screening (e.g., citrate vs. hydrochloride) identifies forms with optimal crystallinity, filtration rates (>500 kg/h), and residual solvent levels (<500 ppm ICH limit) [4] [9].
Table 2: Industrial Purification and Yield Optimization Strategies
Process Challenge | Solution | Efficiency Gain | Key Metric Improvement |
---|---|---|---|
Genotoxic Impurity Removal | Activated carbon treatment + NaHCO₃ wash | >99% removal | Halides <10 ppm |
Salt Crystallization | Ethanol/MTBE antisolvent, controlled cooling | Particle size 50–100 µm | Filtration time reduced by 50% |
Step Reduction | Biocatalytic C–H oxidation + Ni coupling | 2–5 steps (vs. 7–17) | Overall yield 45% (vs. 8–15%) |
Solubility Management | Transient dimethylphosphine oxide group | Yield +15–30% | API solubility >5 mg/mL (pH 7.4) |
Table of Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1